molecular formula C₂₇H₃₀D₅NO₁₀ B1158315 5-Hydroxy Propafenone-d5 β-D-Glucuronide

5-Hydroxy Propafenone-d5 β-D-Glucuronide

Cat. No.: B1158315
M. Wt: 538.6
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Propafenone (B51707) Metabolism and its Glucuronidated Derivatives

Propafenone is a Class 1C antiarrhythmic drug used to treat conditions involving irregular heartbeats. drugbank.comnih.gov Its journey through the body is marked by extensive metabolism, primarily in the liver. drugbank.comacs.org The main metabolic pathways for propafenone involve enzymes from the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. acs.org

Key metabolic transformations of propafenone include:

5-Hydroxylation: This reaction is predominantly carried out by the CYP2D6 enzyme and results in the formation of an active metabolite, 5-hydroxypropafenone (B19502). acs.orgresearchgate.netnih.gov This metabolite itself exhibits antiarrhythmic properties. nih.govnih.gov

N-dealkylation: The enzymes CYP1A2 and CYP3A4 are responsible for this pathway, leading to another active metabolite, norpropafenone. acs.orgresearchgate.net

Glucuronidation: This is a major Phase II metabolic reaction for both propafenone and its Phase I metabolites. acs.orgnih.gov The process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the compound, preparing it for excretion. nih.govrsc.orgjove.com

The formation of glucuronidated derivatives, such as propafenone glucuronide and 5-hydroxypropafenone glucuronide, is a critical step in the clearance of the drug. nih.govnih.gov The disposition of these glucuronides can be influenced by kidney function, with impaired renal clearance leading to their accumulation. nih.gov Studies have successfully synthesized these glucuronides in the lab using enzymes like UDP-glucuronyltransferase to facilitate further kinetic and pharmacological research. nih.gov

Significance of Glucuronidation in Drug Disposition Research

Glucuronidation is a pivotal Phase II metabolic process that plays a central role in the detoxification and elimination of a vast array of substances, including drugs, toxins, and endogenous compounds. nih.govresearchgate.nettandfonline.com This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronic acid molecule to a substrate. rsc.orgjove.comresearchgate.net This conjugation dramatically increases the water solubility of the compound, which minimizes its passive reabsorption and facilitates its excretion from the body, typically via urine or bile. nih.govrsc.org

The significance of glucuronidation in drug disposition research is multifaceted:

Primary Elimination Pathway: For many drugs, glucuronidation is the main route of elimination. nih.gov

Modulation of Pharmacological Activity: The addition of a glucuronide group often results in a less active or inactive metabolite. jove.com

Interplay with Transporters: The resulting glucuronides are often substrates for efflux transporters, which actively pump them out of cells, further contributing to their clearance. researchgate.nettandfonline.com

Impact of Genetic Polymorphism: Variations in the genes encoding UGT enzymes can lead to differences in drug metabolism and response among individuals. rsc.org

The liver and intestine are primary sites of glucuronidation, highlighting its importance in the first-pass metabolism of orally administered drugs. nih.gov

Rationale for Deuterium (B1214612) Labeling in 5-Hydroxy Propafenone-d5 β-D-Glucuronide Studies

The use of isotopically labeled compounds, particularly those labeled with deuterium (a stable, heavy isotope of hydrogen), is a powerful tool in modern biomedical and pharmaceutical research. clearsynth.commusechem.com The substitution of hydrogen with deuterium in a molecule like 5-hydroxypropafenone to create this compound serves several critical analytical purposes. nih.gov

The primary rationale for deuterium labeling in these studies is its application as an internal standard in quantitative analysis, especially in techniques like mass spectrometry. musechem.comaptochem.comclearsynth.com An ideal internal standard is a compound that is chemically almost identical to the analyte (the substance being measured) but can be distinguished by the analytical instrument. aptochem.com

Here's why deuterated standards are invaluable:

Co-elution and Similar Behavior: A deuterated internal standard has nearly the same chemical and physical properties as the non-labeled analyte. aptochem.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation, a desirable characteristic for an internal standard. texilajournal.com

Correction for Variability: It helps to control and correct for variability in the analytical process, such as inconsistencies in sample injection volume or ionization efficiency in the mass spectrometer. aptochem.com

Improved Accuracy and Precision: By compensating for potential errors, deuterated standards significantly enhance the accuracy and precision of quantitative measurements. clearsynth.comtexilajournal.com

Mass Distinction: The key difference is its higher mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they elute at the same time. aptochem.com

The use of deuterium labeling can also be employed to investigate the kinetic isotope effect, where the heavier deuterium can slow down metabolic reactions at the site of labeling, providing insights into metabolic pathways. nih.govnih.gov

Overview of Research Objectives Pertaining to this compound

The primary research objective for a compound like this compound is to serve as a highly reliable internal standard for the accurate quantification of the native (non-deuterated) 5-Hydroxy Propafenone β-D-Glucuronide in biological samples. This is crucial for a variety of research applications:

Pharmacokinetic Studies: Accurately measuring the concentration of metabolites like 5-Hydroxy Propafenone β-D-Glucuronide over time in plasma, urine, or other biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of propafenone. acs.org

Metabolite Profiling: Research aims to identify and quantify the full spectrum of metabolites formed from a parent drug. The deuterated standard is key to obtaining precise measurements of this specific glucuronide metabolite.

Drug-Drug Interaction Studies: Investigating how co-administered drugs might affect the metabolism of propafenone requires accurate measurement of its metabolites.

Pharmacogenomic Research: Studying how genetic variations in metabolic enzymes like CYP2D6 and UGTs affect the levels of propafenone and its metabolites. nih.gov

In essence, this compound is not typically studied for its own biological activity but is a critical analytical tool that enables precise and reliable research into the metabolism and disposition of propafenone.

Detailed Research Findings

Key Enzymes and Metabolites in Propafenone Metabolism
Parent DrugMetabolic PathwayKey Enzyme(s)Resulting MetaboliteSignificance
Propafenone5-HydroxylationCYP2D65-HydroxypropafenoneActive metabolite with antiarrhythmic properties. nih.govacs.orgnih.gov
PropafenoneN-dealkylationCYP1A2, CYP3A4NorpropafenoneActive metabolite. acs.orgresearchgate.net
PropafenoneGlucuronidationUGTsPropafenone GlucuronideMajor pathway for elimination. acs.orgnih.gov
5-HydroxypropafenoneGlucuronidationUGTs5-Hydroxypropafenone β-D-GlucuronideFacilitates excretion of the active metabolite. nih.gov
Applications of Deuterium Labeling in Drug Metabolism Studies
ApplicationRationaleBenefit
Internal Standard in Mass SpectrometryChemically similar to the analyte but with a different mass. aptochem.comImproves accuracy and precision of quantification by correcting for analytical variability. clearsynth.comtexilajournal.com
Metabolic Pathway ElucidationCan be used as a tracer to follow the fate of a molecule in the body. clearsynth.comnih.govHelps in identifying and understanding metabolic transformations.
Kinetic Isotope Effect StudiesThe stronger carbon-deuterium bond can slow down metabolic reactions. nih.govnih.govProvides insights into reaction mechanisms and rate-limiting steps in metabolism.

Properties

Molecular Formula

C₂₇H₃₀D₅NO₁₀

Molecular Weight

538.6

Synonyms

1-[5-Hydroxy-2-[2-β-D-glucopyranuronosyl-3-(propylamino-d5)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino-d5)propoxy]phenyl]-_x000B_3-phenyl-1-propanone Glucuronide; 

Origin of Product

United States

Biosynthesis and Enzymology of 5 Hydroxy Propafenone D5 β D Glucuronide Formation

Precursor Identification: Metabolic Origin of 5-Hydroxy Propafenone-d5

The immediate precursor to 5-Hydroxy Propafenone-d5 β-D-Glucuronide is 5-Hydroxy Propafenone-d5 . This molecule is not ingested directly but is an active metabolite formed in the body following the administration of Propafenone-d5.

The metabolic conversion of Propafenone-d5 to 5-Hydroxy Propafenone-d5 is a Phase I oxidation reaction. mdpi.com This 5-hydroxylation is one of the principal metabolic pathways for propafenone (B51707). acs.org The primary enzyme responsible for this transformation is Cytochrome P450 2D6 (CYP2D6) , a member of the cytochrome P450 mixed-function oxidase system, which is predominantly expressed in the liver. acs.orgresearchgate.netnih.govg-standaard.nl The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic rates among individuals. mdpi.comnih.gov In individuals with normal CYP2D6 function (extensive metabolizers), propafenone is rapidly converted to 5-hydroxypropafenone (B19502). g-standaard.nl Other P450 enzymes, such as CYP3A4 and CYP1A2, are also involved in propafenone metabolism, but they primarily catalyze N-dealkylation to form norpropafenone, not the 5-hydroxy metabolite. mdpi.comnih.govsemanticscholar.org

Once formed, 5-Hydroxy Propafenone-d5 serves as the substrate for the subsequent Phase II conjugation reaction, leading to the final glucuronide product.

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing its Formation

The conjugation of the 5-hydroxy group of the precursor with glucuronic acid is a Phase II metabolic reaction known as glucuronidation. wikipedia.org This process is catalyzed by a superfamily of enzymes called Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes transfer a glucuronic acid moiety from the cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, rendering it more water-soluble and facilitating its excretion. wikipedia.orgnih.gov

While studies specifically phenotyping the UGT isoforms for 5-Hydroxy Propafenone-d5 are limited, research on analogous compounds and the known functions of UGTs provide strong indications. The human UGT superfamily is divided into families, with the UGT1A and UGT2B families being crucial for drug metabolism. nih.govnih.gov

Kinetic Characterization of 5-Hydroxy Propafenone-d5 Glucuronidation

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Research using agarose-bound UDP-glucuronyltransferase from bovine liver has provided key insights into the kinetics of this reaction. nih.gov The study demonstrated that the glucuronidation of 5-hydroxypropafenone follows Michaelis-Menten kinetics. nih.gov The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of enzyme-substrate affinity, was determined for 5-hydroxypropafenone.

Table 1: Michaelis-Menten Parameters for Glucuronidation
SubstrateEnzyme SourceKm (mmol/l)
5-HydroxypropafenoneBovine Liver UDP-Glucuronyltransferase1.4
PropafenoneBovine Liver UDP-Glucuronyltransferase11.6

Data sourced from a study using immobilized bovine liver UDP-glucuronyltransferase. nih.gov

The kinetic data reveal a significantly higher affinity of UDP-glucuronyltransferase for the hydroxylated metabolite compared to the parent drug. The Km value for 5-hydroxypropafenone (1.4 mmol/l) is more than eight times lower than that for propafenone (11.6 mmol/l). nih.gov A lower Km value indicates that the enzyme requires a much lower concentration of 5-hydroxypropafenone to become half-saturated, signifying a much stronger binding affinity. nih.gov

This high affinity suggests that the glucuronidation of 5-hydroxypropafenone is a highly efficient catalytic process. Once the initial hydroxylation by CYP2D6 occurs, the resulting metabolite is rapidly conjugated by UGTs for elimination. This efficient two-step detoxification pathway is crucial for the clearance of propafenone from the body. While Vmax values were not explicitly detailed in the referenced abstract, the pronounced difference in Km is a strong indicator of the preferential and efficient glucuronidation of the 5-hydroxy metabolite. nih.gov

Stereoselectivity in the Glucuronidation of 5-Hydroxy Propafenone-d5 and Related Isomers

The glucuronidation process involving propafenone and its metabolites exhibits notable stereoselectivity, meaning the enzymes involved show a preference for one enantiomer over the other. Propafenone is administered as a racemic mixture of (S)- and (R)-enantiomers.

Research into the stereoselective pharmacokinetics of propafenone has revealed specific preferences in the glucuronidation pathways of both the parent drug and its 5-hydroxy metabolite. A study conducted in healthy subjects demonstrated that the glucuronidation of 5-hydroxypropafenone (5-OHP) preferentially favors the (S)-enantiomer. nih.gov In contrast, the sulfation of 5-OHP, another phase II metabolic route, shows a strong preference for the (R)-enantiomer. nih.gov

This enzymatic preference for the (S)-enantiomer during glucuronidation is a key factor in the differential disposition of propafenone's stereoisomers. Interestingly, the glucuronidation of the parent propafenone molecule shows the opposite preference, where the partial clearance of (S)-propafenone via the glucuronidation pathway is lower than that of (R)-propafenone. nih.gov This suggests that the stereochemical configuration of the substrate profoundly influences the metabolic activity of the UGT enzymes.

The table below summarizes the observed stereoselectivity in the glucuronidation of propafenone and its 5-hydroxy metabolite based on in vivo human studies. nih.gov

CompoundPreferred Enantiomer for Glucuronidation
5-Hydroxypropafenone (S)-enantiomer
Propafenone (Parent Drug) (R)-enantiomer

This table illustrates the opposing stereochemical preferences of UGT enzymes for the parent drug versus its 5-hydroxy metabolite.

Modulation of 5-Hydroxy Propafenone-d5 Glucuronidation Activity by Xenobiotics (In Vitro Studies)

Xenobiotics, including other drugs, dietary supplements, and environmental compounds, have the potential to modulate the activity of drug-metabolizing enzymes like UGTs, leading to drug-drug interactions. This modulation can occur through inhibition or induction of the enzyme's activity. While it is known that the glucuronidation of propafenone, in general, can be influenced by certain interacting drugs, specific in vitro studies detailing the modulation of 5-hydroxypropafenone glucuronidation by xenobiotics are not prominently available in the reviewed scientific literature. researchgate.net

General principles of UGT modulation indicate that various compounds can act as inhibitors. For instance, some flavonoids and drugs like itraconazole (B105839) have been shown to be non-selective UGT inhibitors in vitro. google.comresearchgate.net Conversely, enzyme induction, often mediated by nuclear receptors such as PXR and CAR, can increase the expression of UGTs. nih.gov For example, the drug rifampin is a known inducer of metabolic enzymes and has been shown to increase the clearance of the parent drug propafenone via glucuronidation.

However, without specific in vitro studies on 5-hydroxypropafenone, it is not possible to provide a detailed account or data table of xenobiotics that specifically inhibit or induce the formation of its glucuronide conjugate. Such studies would be necessary to identify the specific UGT isoforms responsible for 5-hydroxypropafenone glucuronidation and to screen for potential interacting compounds.

Advanced Analytical Methodologies for 5 Hydroxy Propafenone D5 β D Glucuronide Research

Chromatographic Separation Techniques

Chromatographic separation is an essential first step in the analytical workflow, designed to isolate the target analyte from complex biological matrices and resolve it from structurally similar compounds. For glucuronide conjugates, high-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the methods of choice.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Resolution

The glucuronidation of chiral drugs or metabolites like 5-hydroxypropafenone (B19502) can result in the formation of diastereomers. These isomers often exhibit identical mass spectra but can have different biological activities or metabolic fates. Consequently, their chromatographic separation is crucial for accurate characterization. HPLC and UHPLC systems provide the high resolving power necessary to separate these closely related isomers. Studies on analogous compounds, such as hydroxypropranolol, have demonstrated the successful separation of diastereomeric glucuronides using liquid chromatography, assigning distinct retention times to each isomer nih.gov. The high efficiency and smaller particle sizes used in UHPLC columns lead to sharper peaks and improved resolution, which is indispensable for resolving the diastereomers of 5-Hydroxy Propafenone-d5 β-D-Glucuronide from each other and from other metabolites.

Optimization of Stationary and Mobile Phases for Glucuronide Analysis

The success of the chromatographic separation hinges on the careful selection and optimization of the stationary phase (the column) and the mobile phase (the solvent). For propafenone (B51707) and its metabolites, reversed-phase columns, such as those with C8 or C18 alkyl chains, are commonly used. nveo.org The pH of the mobile phase is a critical parameter; for propafenone analysis, it is often adjusted to an acidic pH (e.g., 2.5-3.1) to ensure the compound is in its ionized form, which promotes better peak shape and retention on reversed-phase columns. sci-hub.se

The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer containing a modifier such as formic acid or ammonium (B1175870) acetate. nveo.orgnih.gov An isocratic flow, where the solvent composition remains constant, or a gradient flow, where the composition changes over time, can be employed to achieve optimal separation. nveo.org The goal is to develop a method that provides a stable retention time, good peak symmetry, and sufficient resolution from interfering components within a reasonable run time. nveo.org

Table 1: Example HPLC Parameters for Propafenone Metabolite Analysis

Parameter Condition Source
Stationary Phase (Column) Thermo Betabasic C8, 100 mm x 4.6 mm, 5µm nveo.org
Mobile Phase Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid nveo.org
Flow Rate 1.0 mL/minute nveo.org
Column Temperature 40°C nveo.org
Injection Volume 5 µL nveo.org

| Run Time | ~3.5 minutes | nveo.org |

Mass Spectrometric Detection and Characterization

Following chromatographic separation, mass spectrometry (MS) provides highly sensitive and specific detection and structural characterization of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of drug metabolites in biological samples due to its exceptional selectivity and sensitivity. nih.gov In this technique, the analyte is first ionized, typically using electrospray ionization (ESI) in positive ion mode. nveo.org The resulting precursor ion (the protonated molecule, [M+H]⁺) is selected and then fragmented by collision with an inert gas, a process called collision-activated dissociation (CAD). nveo.org

This fragmentation produces a unique pattern of product ions. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it specifically monitors a predetermined transition from a precursor ion to a specific product ion. nveo.org For instance, the transition for the non-deuterated 5-hydroxypropafenone has been identified as m/z 358.2 → m/z 116.2. nveo.org A similar, specific transition would be established for this compound, allowing it to be quantified with high precision, even in the presence of co-eluting substances. nveo.org

Fragmentation Pathways and Isotopic Signature Analysis of this compound

The fragmentation pattern in MS/MS provides a structural fingerprint of the molecule. For glucuronide conjugates, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176 Da between the precursor ion and the resulting aglycone fragment ion. nih.gov

For this compound, the analysis involves two key aspects:

Glucuronide Fragmentation : The primary fragmentation event would be the cleavage of the glycosidic bond, resulting in a neutral loss of 176 Da. This would produce a fragment ion corresponding to protonated 5-Hydroxy Propafenone-d5.

Aglycone Fragmentation : The resulting 5-Hydroxy Propafenone-d5 ion would then undergo further fragmentation. Based on the known fragmentation of 5-hydroxypropafenone, this would likely produce a major product ion at m/z 121.2 (the base peak of 116.2 for the non-deuterated version, plus 5 Da for the deuterium (B1214612) atoms on the propyl group). nveo.org

The d5 isotopic signature provides an additional layer of confirmation. The mass of the precursor ion and any fragments containing the deuterated propyl group will be 5 Daltons higher than their non-deuterated counterparts. This mass shift is a definitive marker used to distinguish the internal standard from the endogenous analyte during analysis.

Quantitative Analysis Strategies Using Stable Isotope Internal Standards

The primary role of this compound in research is to serve as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the most robust method for quantitative bioanalysis using LC-MS/MS. nih.gov An ideal internal standard behaves identically to the analyte during sample preparation (e.g., extraction) and analysis (e.g., ionization), but is distinguishable by mass. thermofisher.com

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample recovery during extraction and for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. nih.govthermofisher.com By measuring the peak area ratio of the analyte to the SIL-IS, highly accurate and precise quantification can be achieved, correcting for inter-individual variability in patient samples. nih.gov This strategy is essential for reliable pharmacokinetic studies and therapeutic drug monitoring. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of chemical compounds, including complex metabolites like this compound. Its primary role in this context is to provide definitive confirmation of the molecular structure and, crucially, to verify the position and extent of isotopic enrichment.

In the analysis of this compound, a suite of NMR experiments is employed.

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei. It is used to confirm the presence and location of the deuterium atoms within the molecule. A signal in the ²H NMR spectrum provides direct evidence of successful isotopic labeling.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the deuterated compound, the carbons directly bonded to deuterium atoms will exhibit altered signals (e.g., a split signal with reduced intensity) compared to the non-deuterated analogue, further confirming the site of isotopic labeling.

These NMR methods collectively provide a comprehensive characterization, ensuring the identity and quality of the stable isotope-labeled standard before its use in quantitative bioanalytical methods.

Table 1: Application of NMR Techniques for this compound Analysis

NMR ExperimentAnalytical PurposeExpected Observation for Isotopic Labeling Confirmation
¹H NMR Confirms overall molecular structure and verifies the absence of protons at labeled sites.Absence or significant attenuation of proton signals corresponding to the d5-labeled positions on the propyl group.
²H NMR Directly detects the presence and location of the deuterium labels.Presence of signals in the spectrum corresponding to the chemical environment of the deuterium atoms.
¹³C NMR Confirms the carbon framework and the location of deuterium substitution via its effect on adjacent carbons.Splitting of carbon signals (due to C-D coupling) and decreased intensity for carbons directly attached to deuterium.
COSY/HSQC Two-dimensional experiments used to establish connectivity between protons (COSY) and protons to carbons (HSQC).Confirms the precise location of deuterium by identifying breaks in the expected ¹H-¹H or ¹H-¹³C correlation networks.

Enzymatic Hydrolysis Techniques for Glucuronide Analysis (e.g., β-Glucuronidase Applications)

Glucuronidation is a major metabolic pathway that increases the water solubility of drugs and facilitates their excretion. covachem.com The resulting glucuronide conjugates, such as 5-Hydroxy Propafenone β-D-Glucuronide, often need to be cleaved back to their parent aglycone (the non-sugar portion) for effective analysis, particularly in chromatographic methods like LC-MS. Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation due to its high specificity and mild reaction conditions. covachem.comnih.gov

β-Glucuronidase is a hydrolase enzyme that specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone. This process is critical in analytical workflows for several reasons:

Improved Chromatographic Performance: The aglycone (5-Hydroxy Propafenone-d5) is typically less polar than its glucuronide conjugate, leading to better retention and peak shape on reverse-phase chromatography columns.

Enhanced Mass Spectrometry Signal: The aglycone often ionizes more efficiently in a mass spectrometer source than the larger, more polar glucuronide, resulting in improved sensitivity.

Simplified Analysis: By converting the glucuronide metabolite to the aglycone, it can be quantified against a standard of the aglycone, simplifying the analytical procedure.

The efficiency of the hydrolysis can be influenced by the enzyme's source (e.g., E. coli, bovine, recombinant), pH, temperature, and incubation time. nih.govnih.gov For instance, the synthesis of 5-hydroxypropafenone glucuronide has a reported pH optimum of 8.0. nih.gov Various assay methods, including spectrophotometric and fluorometric techniques, are used to determine the activity of β-glucuronidase enzymes before their use in metabolite analysis. sigmaaldrich.comcapes.gov.br Recent studies have highlighted the efficiency of recombinant β-glucuronidases, which can achieve complete hydrolysis in a significantly shorter time compared to traditional enzyme preparations. nih.gov

Table 2: Parameters for β-Glucuronidase Mediated Hydrolysis

ParameterDescriptionTypical Values & ExamplesCitation(s)
Enzyme Source The organism from which the β-glucuronidase is derived. Different sources can have varying activity, purity, and optimal conditions.Escherichia coli (E. coli), Bovine Liver, Mollusks (e.g., Abalone), Recombinant Systems. Recombinant enzymes often show higher efficiency. nih.govnih.gov
pH The optimal pH for enzyme activity. Hydrolysis is typically performed in a buffered solution.Generally in the range of 6.0-8.0. The synthesis of 5-hydroxypropafenone glucuronide shows a pH optimum of 8.0. Assays for E. coli sourced enzyme are often run at pH 6.8. nih.govsigmaaldrich.com
Temperature The temperature at which the incubation is carried out.Commonly 37°C for enzymes from mammalian or bacterial sources. Some modern recombinant enzymes are effective at room temperature. sigmaaldrich.combioassaysys.com
Incubation Time The duration required for the enzyme to completely cleave the glucuronide conjugate.Varies from <15 minutes for highly efficient recombinant enzymes to several hours (1-24h) for older preparations or complex matrices. nih.govbioassaysys.com
Inhibitors Substances that can reduce or block the activity of the enzyme.D-saccharo-1,4-lactone is a well-known specific inhibitor of β-glucuronidase and is used to verify that the observed hydrolysis is enzyme-mediated. capes.gov.br

Dispositional Research of 5 Hydroxy Propafenone D5 β D Glucuronide in Preclinical Models and in Vitro Systems

In Vitro Stability and Degradation Pathways of 5-Hydroxy Propafenone-d5 β-D-Glucuronide

Detailed studies specifically investigating the in vitro stability and degradation pathways of this compound are not extensively available in the public domain. However, based on the general knowledge of glucuronide conjugates, their stability can be influenced by pH and the presence of β-glucuronidase enzymes.

Glucuronide conjugates are generally stable at physiological pH but can be susceptible to hydrolysis under acidic or basic conditions. The primary degradation pathway in biological systems is enzymatic hydrolysis mediated by β-glucuronidases, which are present in various tissues, including the liver, kidney, and gut. This enzymatic cleavage would regenerate the parent aglycone, 5-Hydroxy Propafenone-d5. The identification of synthesized 5-hydroxypropafenone (B19502) glucuronide has been confirmed through specific enzymatic hydrolysis, underscoring the susceptibility of this conjugate to enzymatic degradation. nih.gov

Comparative Glucuronidation of 5-Hydroxy Propafenone-d5 Across Species (In Vitro and Animal Models)

The formation of this compound is a significant metabolic pathway for its parent compound, 5-hydroxypropafenone. In vitro studies have provided insights into the kinetics of this conjugation reaction. While specific data for the d5-labeled compound is not available, research on the non-deuterated form offers valuable information.

A study utilizing agarose-bound uridine (B1682114) 5'-diphospho (UDP)-glucuronyltransferase from bovine liver demonstrated that the glucuronidation of 5-hydroxypropafenone follows Michaelis-Menten kinetics. nih.gov This suggests a saturable enzymatic process. The reaction was found to have a pH optimum of 8.0. nih.gov Comparatively, 5-hydroxypropafenone exhibited a much higher affinity for the glucuronosyltransferase than the parent drug, propafenone (B51707), as indicated by their respective Km values. nih.gov

SubstrateKm (mmol/l)pH OptimumSource
5-Hydroxypropafenone1.48.0 nih.gov
Propafenone11.67.5 nih.gov

This interactive table summarizes the kinetic parameters of glucuronidation for 5-hydroxypropafenone and propafenone.

Species differences in glucuronidation are a well-documented phenomenon in drug metabolism and are often attributed to variations in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov For instance, studies on other drugs have shown significant differences in glucuronidation rates between species like rats, dogs, monkeys, and humans. nih.gov While direct comparative studies across multiple species for 5-hydroxypropafenone glucuronidation are not detailed in the available literature, the identification of its glucuronide metabolite in both dogs and humans suggests that this is a conserved metabolic pathway. nih.gov The ability of a species to form N-glucuronides is compound-dependent, and the absence of such metabolites in urine may not reflect an inability to form them, as they could be excreted in bile. nih.gov

Investigation of Transport Mechanisms Affecting Glucuronide Distribution and Elimination (e.g., Efflux Transporters)

The distribution and elimination of glucuronide conjugates, which are typically hydrophilic and negatively charged, are highly dependent on membrane transporters. While specific transporters for this compound have not been explicitly identified, the general mechanisms for glucuronide transport provide a framework for understanding its disposition.

Efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) play a crucial role in the cellular extrusion of glucuronides. nih.govnih.gov In the liver, these transporters mediate the efflux of glucuronide metabolites from hepatocytes into either the sinusoidal blood for systemic circulation and subsequent renal elimination or into the bile for fecal elimination. nih.gov Biliary excretion can lead to enterohepatic recycling if the glucuronide is hydrolyzed in the gut and the aglycone is reabsorbed. mdpi.com

In the kidney, efflux transporters located on the apical membrane of proximal tubule cells, such as MRP2 and MRP4, are involved in the secretion of glucuronides into the urine. nih.gov Similarly, in the intestine, apical efflux transporters like MRP2 and BCRP can limit the oral absorption of drugs by pumping them back into the intestinal lumen, and they also contribute to the biliary and intestinal secretion of metabolites. nih.gov Given its nature as a glucuronide conjugate, it is highly probable that the disposition of this compound is mediated by one or more of these transporter proteins.

Metabolic Interconversions and Further Transformations of the Glucuronide

Based on the available scientific literature, there is no evidence to suggest that this compound undergoes further metabolic interconversions or transformations. Glucuronidation is generally considered a terminal step in phase II metabolism, leading to the formation of a more water-soluble and readily excretable compound. The primary metabolic fate of the glucuronide conjugate is its elimination from the body via renal and/or biliary excretion, as discussed in the previous section. The metabolic pathway of propafenone primarily involves hydroxylation to 5-hydroxypropafenone and N-dealkylation, followed by conjugation reactions of the hydroxylated metabolite. researchgate.net

Applications of Deuterium Labeling in 5 Hydroxy Propafenone D5 β D Glucuronide Research

Utilization as a Stable Isotope Internal Standard for Quantitative Analysis

The gold standard for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). nih.govacs.org 5-Hydroxy Propafenone-d5 β-D-Glucuronide is the ideal internal standard for the quantification of its non-labeled analogue, 5-Hydroxy Propafenone (B51707) β-D-Glucuronide.

The fundamental principle is isotope dilution mass spectrometry (IDMS), where a known quantity of the SIL-IS is added to a biological sample prior to processing. nih.gov Because the SIL-IS is nearly identical to the analyte in its physicochemical properties, it experiences the same effects during sample extraction, handling, and analysis. isolife.nlresearchgate.net This includes co-elution during chromatography and, critically, experiencing the same degree of matrix effects and ionization suppression or enhancement in the mass spectrometer's source. isolife.nlthermofisher.com By measuring the ratio of the analyte's signal to the SIL-IS signal, any variations introduced during the analytical process are effectively cancelled out, leading to highly accurate and precise quantification. thermofisher.comiroatech.com

Direct quantification of phase II metabolites like glucuronides can be challenging, often hindered by the lack of authentic reference standards. nih.govresearchgate.net While the chemical synthesis of a complex glucuronide can be difficult and time-consuming, methods for the bio-generation of SIL-labeled metabolites from SIL-labeled parent drugs have been successfully developed. nih.gov In this case, this compound could be produced in vitro for use as a definitive internal standard.

Table 1: Properties of this compound as an Internal Standard

FeatureAdvantage for Quantitative AnalysisRationale
Identical Physicochemical Properties Co-elutes with the analyte during liquid chromatography. Behaves identically during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction).The addition of deuterium (B1214612) does not significantly alter polarity or chemical reactivity.
Mass Shift Easily distinguished from the unlabeled analyte by the mass spectrometer.The five deuterium atoms increase the molecular weight by approximately 5 Daltons.
Correction for Matrix Effects Compensates for ion suppression or enhancement caused by co-eluting matrix components. thermofisher.comiroatech.comBoth the analyte and the standard are affected equally by the matrix, so their ratio remains constant. thermofisher.com
Improved Accuracy & Precision Reduces variability from sample handling, extraction recovery, and instrument fluctuations. nih.govBy normalizing the analyte response to the internal standard response, systematic and random errors are minimized.

Role in Metabolic Pathway Elucidation and Flux Analysis (Isotope Tracing Studies)

Isotope tracing is a powerful method used to track the fate of a molecule through metabolic pathways. By administering a deuterium-labeled parent drug, such as propafenone-d5, researchers can follow the appearance of the label in its various metabolites over time. nih.gov This technique provides definitive evidence of metabolic pathways and can be used to determine the rate and significance of each route, a concept known as metabolic flux.

The primary metabolic pathway for propafenone involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 5-hydroxypropafenone (B19502), which is an active metabolite. nih.gov This is followed by a phase II conjugation reaction, where a glucuronic acid moiety is attached to the 5-hydroxy group by UDP-glucuronosyltransferase (UGT) enzymes, forming 5-hydroxypropafenone glucuronide for excretion. nih.govnih.gov

In an isotope tracing study, after administering propafenone-d5, the appearance of 5-hydroxypropafenone-d5 and subsequently this compound in plasma, urine, or bile would be monitored. nih.gov This allows researchers to:

Confirm the metabolic sequence: Demonstrating that the d5-glucuronide appears after the d5-hydroxy metabolite confirms the sequence of the pathway.

Quantify pathway contribution: By measuring the amounts of different deuterated metabolites formed, the relative importance of the 5-hydroxylation and subsequent glucuronidation pathway can be determined compared to other metabolic routes, such as N-depropylation. nih.gov

Investigate metabolic kinetics: The rate of formation and elimination of this compound can be calculated, providing insights into the efficiency of the UGT enzymes responsible for its creation.

A study in humans using deuterated propafenone confirmed that conjugates of 5-hydroxypropafenone are major metabolites found predominantly in plasma and excreted in feces and urine. nih.gov

Table 2: Steps in an Isotope Tracing Study for Propafenone Metabolism

StepActionInformation Gained
1. Administration A subject is given a single dose of propafenone-d5. nih.govIntroduces the labeled tracer into the biological system.
2. Sample Collection Biological samples (plasma, urine, feces) are collected at various time points. nih.govCaptures the parent drug and its metabolites as they are formed and eliminated.
3. Sample Analysis Samples are analyzed by LC-MS/MS to detect and quantify propafenone-d5 and its deuterated metabolites.Identifies the metabolic products and measures their concentrations over time.
4. Data Interpretation The concentration-time profiles of propafenone-d5, 5-hydroxypropafenone-d5, and this compound are plotted.Elucidates the metabolic pathway, calculates pharmacokinetic parameters (rate of formation, elimination half-life), and determines metabolic flux.

Assessment of Isotope Effects on Enzymatic Reactions Involving 5-Hydroxy Propafenone Glucuronidation

The replacement of a hydrogen atom with a deuterium atom can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov

A primary KIE is observed when the C-H bond being cleaved in the rate-determining step of a reaction is replaced by a C-D bond. nih.gov In the context of this compound, the deuterium atoms are located on the propoxy portion of the molecule, based on the nomenclature of the parent compound, propafenone-d5. The enzymatic glucuronidation reaction, however, occurs at the 5-hydroxy group, which is distant from the sites of deuteration. Therefore, a primary KIE on the UGT-mediated glucuronidation of 5-hydroxypropafenone-d5 is not expected. The kinetics of this reaction have been shown to follow a standard Michaelis-Menten model. nih.gov

However, deuteration can still be relevant through two mechanisms:

KIE on Upstream Metabolism: A KIE can occur on metabolic pathways that do involve breaking a C-H bond at a deuterated site. For instance, if deuteration occurred on the N-propyl group, the rate of N-depropylation (another metabolic pathway for propafenone) could be slowed. This slowing of a competing pathway could potentially "shunt" more of the parent drug towards the 5-hydroxylation pathway, indirectly increasing the formation of 5-hydroxypropafenone and its subsequent glucuronide. nih.gov

Secondary KIE: These are smaller effects observed when the isotopic substitution is not at the site of bond cleavage. While generally minor, they can sometimes influence enzyme-substrate binding or the transition state of a reaction. Any such effect on the glucuronidation of 5-hydroxypropafenone-d5 would likely be negligible.

The primary value of the deuterium label in this specific metabolite is not to study a KIE on the glucuronidation step itself, but to act as a stable, non-radioactive tracer for the reasons outlined in sections 5.1 and 5.2.

Table 3: Potential Isotope Effects on Propafenone-d5 Metabolism

Metabolic ReactionDeuteration SiteExpected KIE TypePredicted Outcome
5-Hydroxylation Propoxy group (distant)None / SecondaryNo significant change in the rate of 5-hydroxypropafenone-d5 formation.
N-Depropylation N-propyl groupPrimarySlower rate of N-depropylation, potentially increasing the amount of drug available for 5-hydroxylation. nih.gov
Glucuronidation Propoxy group (distant)None / SecondaryNo significant change in the rate of this compound formation from its d5-precursor.

Development of Research Assays Employing Stable Isotopes for Enhanced Specificity and Sensitivity

The development of robust, sensitive, and specific analytical assays is fundamental to pharmaceutical research. For quantifying metabolites in complex biological matrices like plasma, LC-MS/MS is the technology of choice. nih.govnih.gov The use of a SIL-IS like this compound is integral to optimizing these assays. acs.org

Enhanced Specificity: Specificity is the ability of an assay to measure the analyte of interest without interference from other compounds in the sample. In tandem mass spectrometry, this is achieved by monitoring a specific fragmentation pattern, or transition, from a parent ion to a product ion (Multiple Reaction Monitoring or MRM). nih.gov While an endogenous interference might share the same parent mass as the analyte, it is highly unlikely to also fragment into the exact same product ion. The SIL-IS has a different parent mass due to the deuterium labels, making it completely distinct from the analyte and any potential interferences, thus ensuring unequivocal identification and specificity. researchgate.net

Enhanced Sensitivity: Sensitivity refers to the lowest concentration of an analyte that can be reliably measured (the lower limit of quantification, or LLOQ). oup.com Biological samples are notoriously "dirty," and matrix effects can suppress the analyte's signal, reducing sensitivity. Because the SIL-IS perfectly mimics the analyte's behavior in the ion source, it provides a stable reference point. thermofisher.com This correction for signal variability allows for the confident measurement of very low concentrations that might otherwise be lost in the analytical noise, thereby improving the assay's sensitivity. iroatech.com Numerous high-sensitivity LC-MS/MS methods have been developed for propafenone and its primary metabolite, 5-hydroxypropafenone, and the same principles apply to the development of an assay for its glucuronide conjugate. nih.govnih.govoup.com

Table 4: Illustrative MRM Transitions for an LC-MS/MS Assay

This table presents hypothetical but representative mass-to-charge ratios (m/z) to illustrate the analytical principle.

CompoundParent Ion (m/z) [M+H]⁺Product Ion (m/z)Role in Assay
5-Hydroxy Propafenone β-D-Glucuronide 534.2358.2 (aglycone)Analyte: The compound being measured.
This compound 539.2363.2 (d5-aglycone)Internal Standard: Used for quantification and quality control.

Chemical Synthesis of 5 Hydroxy Propafenone D5 β D Glucuronide for Research Standards

Design and Optimization of Synthetic Routes for Deuterated Glucuronides

A typical synthetic design involves a convergent approach where the deuterated aglycone (5-Hydroxy Propafenone-d5) and the glucuronic acid donor are prepared separately and then coupled in a final step. Key considerations in the design and optimization phase include:

Timing of Deuteration: The deuterium (B1214612) label must be introduced in a way that it remains stable throughout subsequent reaction steps. This often means performing the deuteration early in the synthesis of the aglycone or using a deuterated starting material.

Aglycone Synthesis: The synthesis of the 5-hydroxypropafenone-d5 core must be planned to allow for the introduction of the hydroxyl group at the correct position and to be compatible with the deuteration strategy.

Glucuronidation Strategy: A choice must be made between chemical and enzymatic glucuronidation methods. This decision impacts the required protecting group strategy for the glucuronic acid donor and the aglycone, as well as the reaction conditions and purification methods. nih.govhyphadiscovery.com

Stereocontrol: The glycosidic bond formation must be controlled to yield the desired β-anomer, which is the form produced biologically.

Purification: Given the high polarity of glucuronides and the potential for complex reaction mixtures, robust purification strategies, often involving multiple chromatographic steps, are essential. chromatographyonline.com Optimization aims to maximize yield while achieving the stringent purity requirements (>95%) for a research standard. aquigenbio.com

The process begins with identifying potential synthetic routes and then optimizing reaction conditions, such as solvents, catalysts, temperature, and reaction times, to improve efficiency and minimize the formation of impurities. synthinkchemicals.com

Strategies for Introducing Deuterium Labels into the Propafenone (B51707) Moiety

Introducing five deuterium atoms into the propafenone structure requires specific and controlled chemical reactions. The placement of these labels is strategic, often targeting metabolically vulnerable positions ("soft spots") to create a more stable internal standard for metabolic studies. nih.govhyphadiscovery.com For Propafenone-d5, the deuterium atoms are commonly incorporated into the N-propyl group to mitigate metabolism via N-dealkylation.

Several methods can be employed for this purpose:

Reductive Amination: A common strategy involves reacting the precursor amine (e.g., a despropyl propafenone analogue) with a deuterated aldehyde (propanal-d5) or ketone in the presence of a reducing agent. Alternatively, the corresponding ketone can be reacted with ammonia (B1221849) in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Alkylation with Deuterated Reagents: The synthesis can proceed from a precursor amine which is then alkylated using a deuterated propyl halide (e.g., 1-bromopropane-d5).

Use of Deuterated Starting Materials: The synthesis can begin from a simple, commercially available deuterated building block, such as n-propylamine-d5, which is then incorporated into the larger propafenone molecule through a series of reactions. google.com

Table 1: Comparison of Deuteration Strategies for the Propafenone Moiety

Strategy Description Key Reagents Advantages Disadvantages
Reductive Amination Coupling a precursor amine/ketone with a deuterated reagent followed by reduction. Propanal-d5, Sodium borodeuteride (NaBD₄) High efficiency, good control over label placement. Requires synthesis of deuterated aldehyde/ketone if not available.
N-Alkylation Attaching a deuterated alkyl group to a precursor amine. 1-Bromopropane-d5, Propyl-d5 iodide Straightforward reaction. Potential for over-alkylation, may require specific reaction conditions.
Deuterated Building Blocks Starting the synthesis with a simple, pre-deuterated molecule. n-Propylamine-d5 Simplifies the labeling step within the main synthetic route. Availability and cost of the deuterated starting material can be a limitation.

Enzymatic and Chemical Glucuronidation Methods for Research Scale Synthesis

Once the 5-Hydroxy Propafenone-d5 aglycone is synthesized, the glucuronic acid moiety is attached. This can be achieved through either enzymatic or chemical methods, each with distinct advantages and challenges, especially for research-scale production where milligram to gram quantities may be needed. hyphadiscovery.com

Enzymatic Synthesis: This approach biomimics the metabolic pathway in the liver. It involves using uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), which are enzymes that catalyze the transfer of glucuronic acid from the activated cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the aglycone. nih.govnih.gov For synthesis, preparations can include:

Liver Microsomes or S9 Fractions: These subcellular fractions contain a mixture of UGT enzymes. nih.gov

Recombinant UGTs: Using specific, overexpressed human UGT enzymes can provide higher yields and cleaner reaction profiles. hyphadiscovery.com For instance, UGT1A and UGT2B subfamilies are responsible for the glucuronidation of most drugs. hyphadiscovery.com

Enzymatic methods are highly stereoselective, typically yielding only the desired β-glucuronide, and often require no protecting groups on the aglycone. nih.gov However, the high cost of the UDPGA cofactor and the potential for low yields can be limiting for larger-scale synthesis. nih.gov

Chemical Synthesis: Chemical glucuronidation offers better scalability but is generally more complex. nih.gov The most common method is a variation of the Koenigs-Knorr reaction . This process involves:

Protection: The hydroxyl and carboxyl groups on the glucuronic acid donor (often a glucuronyl bromide or acetate) are protected, typically with acetyl or benzyl (B1604629) groups. The hydroxyl groups on the 5-Hydroxy Propafenone-d5 may also require protection to ensure selective reaction.

Coupling: The protected glucuronyl donor is coupled with the aglycone in the presence of a promoter, such as a silver or mercury salt.

Deprotection: All protecting groups are removed in a final step to yield the target glucuronide.

Table 2: Comparison of Glucuronidation Methods

Feature Enzymatic Synthesis Chemical Synthesis (e.g., Koenigs-Knorr)
Specificity Highly stereoselective (yields β-anomer). nih.gov Often produces a mixture of α and β anomers.
Reaction Conditions Aqueous buffer, physiological pH (e.g., 7.5-8.0). nih.gov Anhydrous organic solvents, often requires promoters (heavy metal salts).
Protecting Groups Generally not required for the aglycone. Extensive use of protecting groups is necessary. nih.gov
Scalability Can be limited by enzyme stability and cofactor cost. nih.gov More readily scalable for gram-level production. hyphadiscovery.com
Purification Simpler purification of the final product. Complex, requires removal of anomers and deprotection byproducts.
Key Reagents UGT Enzymes, UDPGA. nih.gov Protected glucuronyl donors (e.g., bromides), promoters.

Purity Assessment and Characterization of Synthesized Research Materials (e.g., NMR, IR, HRMS, HPLC)

The final synthesized material must undergo rigorous analytical testing to confirm its identity, purity, and isotopic enrichment before it can be certified as a research standard. aquigenbio.comsynthinkchemicals.com A combination of chromatographic and spectroscopic techniques is employed for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for determining the chemical purity of the final compound. synthinkchemicals.com A validated method is used to separate the target compound from any starting materials, reagents, or byproducts. The purity is typically assessed by measuring the peak area percentage at a specific UV wavelength. Preparative HPLC is also a crucial step for the final purification of the synthesized material. chromatographyonline.comaquigenbio.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the identity and isotopic composition of the molecule. rsc.org It provides a highly accurate mass measurement, which is used to confirm the elemental formula. For a deuterated standard, HRMS is used to determine the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the different deuterated isotopologues (M, M+1, M+2, etc.). nih.govrsc.org This confirms that the desired number of deuterium atoms has been incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides definitive structural confirmation.

¹³C NMR confirms the carbon skeleton of the molecule.

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to assign all proton and carbon signals and confirm the connectivity of the atoms, including the position of the glycosidic linkage.

The anomeric proton (H-1 of the glucuronide) has a characteristic chemical shift and coupling constant (J-value) that confirms the β-configuration of the glycosidic bond. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, providing further confirmation of the compound's structure.

A detailed Certificate of Analysis (CoA) is prepared that summarizes all this data, confirming the compound's identity, structure, purity, and isotopic distribution, thereby validating its use as a certified research standard. aquigenbio.com

Table 3: Analytical Techniques for Characterization

Technique Purpose Information Obtained
HPLC Purity assessment and purification. aquigenbio.comsynthinkchemicals.com Chemical purity (%), separation of isomers and impurities.
HRMS Identity confirmation and isotopic analysis. rsc.org Accurate mass, elemental formula, isotopic enrichment (D-incorporation %).
¹H NMR Structure elucidation and label position confirmation. rsc.orgnih.gov Proton environment, absence of signals at deuterated sites, stereochemistry (β-anomer).
¹³C NMR Carbon skeleton confirmation. researchgate.net Confirms the number and type of carbon atoms in the structure.
IR Functional group identification. lgcstandards.com Presence of key bonds like O-H, C=O, N-H, and C-O.

Comparative Research on the Glucuronidation of Propafenone Metabolites

Structure-Activity Relationships in the Glucuronidation of Hydroxylated Propafenone (B51707) Derivatives

The chemical structure of a propafenone derivative significantly influences its suitability as a substrate for glucuronidation enzymes, specifically UDP-glucuronyltransferases (UGTs). Research demonstrates a clear structure-activity relationship when comparing the parent drug, propafenone, to its hydroxylated metabolite, 5-hydroxypropafenone (B19502).

The introduction of a hydroxyl group at the 5-position on the aromatic ring of the propafenone molecule makes it a much more favorable substrate for glucuronidation. nih.gov This is quantified by the Michaelis-Menten constant (Km), which indicates the concentration of a substrate at which the enzymatic reaction proceeds at half its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for the substrate. In vitro studies using UGT from bovine liver show that 5-hydroxypropafenone has a dramatically lower Km value than propafenone, indicating a significantly higher affinity for the enzyme. nih.gov Specifically, 5-hydroxypropafenone exhibited a Km value of 1.4 mmol/l, whereas the parent propafenone had a Km value of 11.6 mmol/l. nih.gov This finding underscores that the presence and position of the hydroxyl group are critical determinants for the efficiency of glucuronidation.

Table 1: Enzyme Affinity for Glucuronidation Substrates nih.gov
CompoundMichaelis-Menten Constant (Km)Relative Affinity
5-Hydroxypropafenone1.4 mmol/lHigh
Propafenone11.6 mmol/lLow

Comparison of 5-Hydroxy Propafenone Glucuronidation with Other Propafenone Conjugates (e.g., Sulfates)

For phenolic compounds like 5-hydroxypropafenone, glucuronidation is not the only available Phase II metabolic pathway; it often competes with sulfation. uomus.edu.iq The existence of a sulfate (B86663) conjugate of this metabolite, 5-hydroxypropafenone sulfate, has been identified, confirming that both pathways are relevant to its metabolism. axios-research.comscbt.com

Glucuronidation and sulfation are distinct processes with different characteristics. uomus.edu.iqnih.gov Sulfation is generally considered a high-affinity but low-capacity pathway, meaning it is very efficient at low substrate concentrations but can be easily saturated. nih.gov In contrast, glucuronidation is typically a low-affinity, high-capacity system, which becomes the more dominant pathway as substrate concentrations increase. uomus.edu.iqnih.gov The balance between these two conjugation reactions for 5-hydroxypropafenone in vivo can therefore be influenced by factors such as the rate of its formation from propafenone and the relative expression and activity levels of the UGT and sulfotransferase (SULT) enzymes in the liver. nih.gov

Table 2: General Comparison of Glucuronidation and Sulfation Pathways uomus.edu.iqnih.govwashington.edu
CharacteristicGlucuronidationSulfation
EnzymesUDP-glucuronyltransferases (UGTs)Sulfotransferases (SULTs)
CofactorUridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA)3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Affinity for SubstrateGenerally LowerGenerally Higher
Metabolic CapacityHighLow (saturable)
Primary RoleMajor pathway for many drugs at therapeutic concentrations.Major pathway at low substrate concentrations.

Future Research Directions and Methodological Advancements in 5 Hydroxy Propafenone D5 β D Glucuronide Studies

Integration of Advanced Analytical Platforms (e.g., High-Resolution Mass Spectrometry, Ion Mobility-MS)

The accurate identification and quantification of drug metabolites in complex biological matrices remain a significant challenge. Future studies will increasingly rely on the integration of advanced analytical platforms to overcome these hurdles.

High-Resolution Mass Spectrometry (HRMS) has become a powerful tool for both targeted and untargeted metabolite analysis. europeanreview.org Its ability to provide accurate mass measurements with low parts-per-million (ppm) error facilitates the confident identification of metabolites like 5-Hydroxy Propafenone (B51707) β-D-Glucuronide without relying solely on reference standards. waters.commdpi.com This is particularly useful in distinguishing the metabolite from other molecules with the same nominal mass.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to metabolite analysis. nih.gov By separating ions based on their size, shape, and charge in the gas phase, IM-MS can resolve isomeric metabolites that are indistinguishable by mass spectrometry alone. nih.govacs.org This is crucial for propafenone, which forms multiple isomeric hydroxylated and glucuronidated metabolites. The collision cross section (CCS) value derived from ion mobility is a unique physicochemical property that increases the confidence in metabolite identification. dntb.gov.uachromatographyonline.com The combination of liquid chromatography, ion mobility, and high-resolution mass spectrometry (LC-IM-HRMS) offers a powerful platform for comprehensive metabolite profiling. waters.comchromatographyonline.com

Analytical PlatformPrincipleAdvantage in Glucuronide AnalysisReference
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy and resolving power.Enables confident elemental composition determination and identification of unknown metabolites in complex matrices. waters.commdpi.com
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on their size and shape (collision cross section) in the gas phase prior to mass analysis.Resolves isomeric and isobaric metabolites, providing an additional layer of identification beyond retention time and m/z. nih.govacs.org
LC-IM-HRMSCombines liquid chromatography separation with ion mobility and high-resolution mass analysis.Provides maximum separation power and confidence in the structural elucidation of complex metabolite mixtures. waters.comchromatographyonline.com

Development of Novel In Vitro Models for Glucuronidation Studies (e.g., Organoids, Microfluidic Systems)

Traditional in vitro models for metabolism studies, such as human liver microsomes and recombinant enzymes, have limitations. researchgate.netnih.gov While useful, they often fail to fully replicate the complex cellular environment of an organ, leading to underprediction of in vivo clearance for glucuronidated drugs. researchgate.netnih.gov Future research will focus on developing and utilizing more physiologically relevant models.

Organoids, which are three-dimensional (3D) cell aggregates that mimic the structure and function of an organ, represent a significant advancement. nih.gov Liver organoids, for instance, can be cultured for extended periods and maintain metabolic activities, offering a superior system for studying the glucuronidation of 5-hydroxypropafenone (B19502). youtube.com

Microfluidic systems, also known as organ-on-a-chip (OOC) technologies, create miniaturized environments that simulate the physiological conditions of organs, including fluid flow and cell-cell interactions. youtube.comyoutube.com These platforms can be used to create gut- and liver-on-a-chip models to study drug absorption and metabolism in a more dynamic and relevant context. youtube.comyoutube.com Integrating organoids with OOC technology offers a powerful tool for screening drug candidates and studying metabolic pathways with greater accuracy. nih.govmoleculardevices.com

In Vitro ModelDescriptionAdvantage for Glucuronidation StudiesLimitationReference
Human Liver MicrosomesSubcellular fractions containing endoplasmic reticulum and associated drug-metabolizing enzymes (UGTs, CYPs).Readily available, high-throughput screening.Lacks cellular architecture and transport processes; often underpredicts in vivo clearance. researchgate.netnih.gov
HepatocytesIntact liver cells, available fresh or cryopreserved.Contain a full complement of metabolic enzymes and transporters. Better prediction than microsomes.Limited viability, variability between donors. Still may underestimate clearance for UGT substrates. researchgate.net
Organoids3D self-organizing cell cultures derived from stem cells that mimic organ structure and function.Provide a more physiologically relevant microenvironment, long-term culture possible.Can be complex to generate and maintain, throughput may be lower. nih.govnih.gov
Organ-on-a-Chip (OOC)Microfluidic devices that recreate the dynamic mechanical and physiological environment of organs.Allows for study of organ-level functions, inter-organ crosstalk, and dynamic drug exposure.Technology is still maturing, requires specialized equipment and expertise. youtube.comyoutube.com

Computational Modeling and In Silico Prediction of UGT Substrate Specificity for Glucuronides

Computational, or in silico, modeling offers a rapid and cost-effective alternative to experimental methods for predicting a drug's metabolic fate. proquest.comnih.gov As the three-dimensional structures of human UDP-glucuronosyltransferase (UGT) enzymes are not fully resolved, researchers rely on techniques like quantitative structure-activity relationship (QSAR) modeling to predict substrate specificity. nih.gov

For phenolic compounds like 5-hydroxypropafenone, 3D-QSAR models can be developed by analyzing the kinetic data of a large set of similar molecules. nih.gov These models can identify the key chemical properties that determine whether a compound will be a substrate for a specific UGT isoform, such as UGT1A9, which is a major UGT in the human liver. nih.gov Such models have shown good predictive power for substrate selectivity and in vitro clearance. nih.gov Future advancements will involve refining these models with larger datasets and machine learning algorithms to improve their accuracy and applicability to a wider range of chemical structures. dntb.gov.ua These in silico tools are invaluable in early drug discovery for flagging compounds that may have undesirable metabolic profiles. oup.com

Modeling ApproachDescriptionApplication to GlucuronidationReference
Homology ModelingBuilding an atomic-resolution model of a target protein based on its amino acid sequence and a known experimental 3D structure of a related protein.Creates putative 3D structures of UGT enzymes to study substrate binding. proquest.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.Defines the key features of molecules that bind to the active site of a specific UGT isoform. proquest.com
QSAR (Quantitative Structure-Activity Relationship)Relates the chemical structure of a series of compounds to their biological activity using statistical methods.Predicts the likelihood and rate of glucuronidation for new chemical entities. nih.gov
Machine LearningUses algorithms to learn patterns from large datasets to make predictions.Develops predictive models for UGT substrate specificity and site of metabolism based on large chemical libraries. dntb.gov.uaoup.com

Applications in Mechanistic Drug-Drug Interaction Studies at the Glucuronidation Level

Drug-drug interactions (DDIs) are a major concern in clinical practice and drug development. flinders.edu.au While much focus has been on cytochrome P450 (CYP) enzymes, interactions involving UGTs are increasingly recognized as clinically significant. flinders.edu.aunih.gov Propafenone itself is a substrate and inhibitor of CYP enzymes, notably CYP2D6, leading to numerous DDIs. drugs.comnih.gov

Future research will delve deeper into the interplay between CYP-mediated metabolism and UGT-mediated conjugation. For example, inhibition of CYP2D6 can alter the amount of 5-hydroxypropafenone produced, subsequently affecting the quantity of its glucuronide metabolite. Conversely, understanding which UGT isoforms are responsible for 5-hydroxypropafenone glucuronidation is critical for predicting DDIs with drugs that are UGT inhibitors or inducers. flinders.edu.au Recent studies have highlighted the complex interplay where UGTs can influence the metabolism by other enzymes like CYP2C8. nih.gov Mechanistic studies using advanced in vitro systems can elucidate how co-administered drugs might compete for or inhibit the UGT enzymes responsible for propafenone's clearance, potentially altering its pharmacokinetic profile. nih.govnih.gov

Interaction TypeMechanismPotential Consequence for Propafenone MetabolismReference
UGT InhibitionA co-administered drug directly inhibits the UGT enzyme responsible for 5-hydroxypropafenone glucuronidation.Increased plasma levels of 5-hydroxypropafenone, potentially altering the metabolite's safety profile. flinders.edu.aunih.gov
UGT InductionA co-administered drug increases the expression of the relevant UGT enzyme.Increased clearance of 5-hydroxypropafenone via glucuronidation, leading to lower plasma levels. flinders.edu.au
CYP InhibitionInhibition of CYP2D6 (e.g., by quinidine (B1679956) or fluoxetine) reduces the formation of 5-hydroxypropafenone.Reduced formation of 5-Hydroxy Propafenone Glucuronide. Increased plasma levels of the parent drug, propafenone. drugs.com
Transporter-Enzyme InterplayInhibition or induction of transporters that move propafenone, its metabolites, or the UGT co-substrate (UDPGA) across cell membranes.Complex changes in intracellular concentrations, affecting the overall rate of glucuronidation. flinders.edu.aubenthamscience.com

Exploration of Glucuronide Reactivity and Potential Bioactivation Pathways (Research Context)

Glucuronidation is generally considered a detoxification pathway that renders compounds more water-soluble for excretion. youtube.comyoutube.com However, certain types of glucuronides, particularly acyl glucuronides (formed from carboxylic acid drugs), are chemically reactive. nih.govresearchgate.netacs.org These reactive metabolites can rearrange or covalently bind to proteins, which has been implicated in adverse drug reactions for some drugs. liverpool.ac.uknih.govresearchgate.net

5-Hydroxy Propafenone β-D-Glucuronide is an ether glucuronide, which is generally considered to be chemically stable. However, the broader investigation into the reactivity of all drug metabolites is an important area of safety science. Future research in a discovery context might explore whether, under specific biological conditions (e.g., oxidative stress), even seemingly stable glucuronides could participate in unexpected chemical reactions or bioactivation pathways. nih.gov While there is currently no evidence to suggest that 5-Hydroxy Propafenone Glucuronide is reactive, a comprehensive approach to drug safety involves investigating all potential metabolic pathways and the reactivity of all major metabolites. nih.gov

Research QuestionRationaleInvestigative ApproachReference
Does 5-Hydroxy Propafenone Glucuronide form protein adducts in vitro?To assess potential covalent binding, a hallmark of reactive metabolites, even for typically stable classes like ether glucuronides.Incubation of the glucuronide with human serum albumin or liver microsomes followed by mass spectrometric analysis for adducts. liverpool.ac.ukresearchgate.net
Is the glucuronide bond stable under conditions of oxidative stress?To explore if reactive oxygen species, present in certain disease states or co-toxicities, could cleave the glucuronide or modify the molecule.In vitro chemical stability assays in the presence of reactive oxygen species generating systems. nih.gov
Does the glucuronide have any off-target pharmacological activity?Metabolites can sometimes retain or gain activity at different biological targets.Screening the purified glucuronide against a panel of receptors, enzymes, and ion channels. researchgate.net

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing 5-Hydroxy Propafenone-d5 β-D-Glucuronide?

Answer:
Synthesis typically involves deuterated precursors (e.g., 5-Hydroxy Propafenone-d5) conjugated enzymatically with β-D-glucuronic acid using UDP-glucuronosyltransferase (UGT) isoforms. Characterization requires:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (538.6 g/mol, C₂₇H₃₀D₅NO₁₀) and isotopic purity .
  • Nuclear magnetic resonance (NMR) for structural elucidation, focusing on glucuronide linkage and deuterium substitution patterns.
  • HPLC-UV/FLD with deuterated internal standards to quantify purity (>95%) and resolve co-eluting impurities (e.g., 4-hydroxy derivatives) .

Advanced: How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

Answer:

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1–9) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS/MS to identify hydrolysis products (e.g., free glucuronic acid or propafenone-d5) .
  • Isotopic stability : Compare deuterium retention in acidic conditions (e.g., gastric pH) using deuterium NMR to assess isotopic exchange risks .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS with stable isotope dilution : Use deuterated analogs (e.g., 5-Hydroxy Propafenone-d5 Hydrochloride) as internal standards to correct for matrix effects .
  • Chromatographic conditions : C18 columns with 0.1% formic acid in water/acetonitrile gradients optimize retention and peak symmetry .

Advanced: How do deuterium isotope effects influence the glucuronidation kinetics of 5-Hydroxy Propafenone-d5?

Answer:

  • Kinetic isotope effect (KIE) studies : Compare VmaxV_{max} and KmK_m between deuterated and non-deuterated substrates using recombinant UGTs (e.g., UGT1A9/2B7).
  • Computational modeling : Density functional theory (DFT) predicts deuterium’s impact on transition-state stabilization during glucuronide bond formation .

Basic: What metabolic pathways involve this compound, and how are they validated?

Answer:

  • In vitro hepatocyte models : Incubate 5-Hydroxy Propafenone-d5 with human liver microsomes + UDPGA. Validate glucuronide formation via MRM transitions (m/z 539→363 for the glucuronide) .
  • Isotope tracing : Use 13C^{13}\text{C}-labeled UDPGA to confirm enzymatic specificity and quantify conjugation efficiency .

Advanced: How can researchers resolve contradictions in reported glucuronide quantification data across studies?

Answer:

  • Method harmonization : Cross-validate using standardized deuterated internal standards and LC-MS parameters (e.g., collision energy, ion source settings) .
  • Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., matrix pH, UGT isoform variability) .

Basic: What are the key considerations for designing in vitro assays to study UGT-mediated glucuronidation of this compound?

Answer:

  • Enzyme source : Use recombinant UGT isoforms (e.g., UGT1A1, 1A9) to isolate isoform-specific activity.
  • Co-factor optimization : Maintain UDPGA concentrations (3–5 mM) and Mg²⁺ (5 mM) to prevent rate-limiting conditions .

Advanced: How does cross-species variability impact the extrapolation of glucuronidation data to humans?

Answer:

  • Comparative hepatocyte assays : Test metabolic clearance in rat, dog, and human hepatocytes. Normalize data using relative activity factors (RAF) for UGT expression .
  • PBPK modeling : Integrate species-specific KmK_m, VmaxV_{max}, and tissue partitioning to predict human pharmacokinetics .

Advanced: What computational tools are effective in predicting degradation pathways of this compound?

Answer:

  • ReaxFF MD simulations : Model bond dissociation energies under thermal stress to prioritize degradation products.
  • In silico metabolite prediction software : Tools like GLORYx or Meteor Nexus identify plausible hydrolytic or oxidative byproducts .

Basic: How should researchers handle isotopic interference when analyzing this compound alongside non-deuterated analogs?

Answer:

  • Chromatographic resolution : Use high-efficiency columns (e.g., HILIC) to separate deuterated and non-deuterated species.
  • Mass spectral deconvolution : Leverage software (e.g., Skyline) to distinguish isotopic clusters and avoid signal overlap .

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